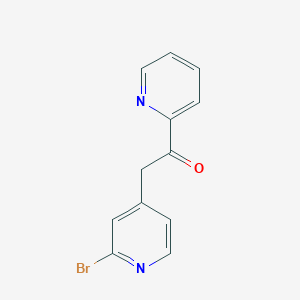

2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone

Description

Propriétés

IUPAC Name |

2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O/c13-12-8-9(4-6-15-12)7-11(16)10-3-1-2-5-14-10/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVGSLYSLROWJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)CC2=CC(=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467884 | |

| Record name | 2-(2-BROMO-PYRIDIN-4-YL)-1-PYRIDIN-2-YL-ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446852-65-9 | |

| Record name | 2-(2-BROMO-PYRIDIN-4-YL)-1-PYRIDIN-2-YL-ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Route Overview

The predominant synthetic approach to this compound involves the coupling of 2-bromo-4-methylpyridine with ethyl picolinate under carefully controlled conditions. This method achieves the formation of the ethanone bridge between the bromopyridine and pyridine moieties with an overall yield reported up to 81%.

Detailed Reaction Conditions and Steps

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 2-Bromo-4-picoline, potassium hexamethylsilazane, tetrahydrofuran (THF), toluene, -50 °C, inert atmosphere, 0.5 h | Deprotonation of 2-bromo-4-methylpyridine to form a reactive intermediate |

| 2 | Addition of ethyl-2-picolinate in THF/toluene, temperature gradually raised from -50 °C to 45 °C, inert atmosphere | Nucleophilic addition and coupling to form the ethanone linkage |

| 3 | Work-up and purification | Isolation of this compound with 81% yield |

This synthetic pathway relies on the generation of a nucleophilic species from 2-bromo-4-picoline using potassium hexamethylsilazane, which then attacks the electrophilic carbonyl carbon of ethyl picolinate. The reaction is carried out under inert atmosphere to prevent side reactions and at low temperatures initially to control reactivity.

Alternative Preparation Approaches

While the above method is the most documented, alternative approaches may involve:

Direct Bromination of 1-(pyridin-2-yl)ethanone derivatives: Controlled bromination using bromine or brominating agents in the presence of catalysts to selectively brominate the pyridine ring at the 2-position. However, this method requires careful control to avoid polybromination or undesired substitution.

Palladium-Catalyzed Coupling Reactions: Utilizing cross-coupling strategies such as Suzuki or Stille coupling to assemble the molecule from suitably functionalized pyridine precursors, although specific literature references for this exact compound are limited.

Stock Solution Preparation and Formulation

For research and application purposes, the compound is often prepared as stock solutions. The following table summarizes the preparation of stock solutions at different molarities and quantities based on the molecular weight of 277.12 g/mol.

| Quantity of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM solution volume (mL) | 3.6085 | 18.0427 | 36.0855 |

| 5 mM solution volume (mL) | 0.7217 | 3.6085 | 7.2171 |

| 10 mM solution volume (mL) | 0.3609 | 1.8043 | 3.6085 |

Notes on Solution Preparation:

- DMSO is commonly used as a solvent to prepare master stock solutions due to its ability to dissolve the compound effectively.

- For in vivo formulations, stepwise addition of solvents such as PEG300, Tween 80, and water or corn oil is recommended, ensuring clarity after each addition.

- Physical methods like vortexing, ultrasound, or mild heating can aid dissolution.

Research Findings and Analysis

Reaction Efficiency and Yield

Selectivity and Purity

- The inert atmosphere and low-temperature conditions are critical for regioselective formation of the ethanone linkage and for preventing unwanted bromination or degradation.

- Purification typically involves standard chromatographic techniques to isolate the pure compound.

Summary Table of Preparation Conditions

| Parameter | Details |

|---|---|

| Starting Materials | 2-Bromo-4-methylpyridine, Ethyl picolinate |

| Base | Potassium hexamethylsilazane |

| Solvents | Tetrahydrofuran (THF), Toluene |

| Temperature | -50 °C to 45 °C |

| Atmosphere | Inert (e.g., nitrogen or argon) |

| Reaction Time | 0.5 h (initial deprotonation) + time for addition and warming |

| Yield | Approx. 81% |

| Purification | Chromatography |

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.

Reduction Reactions: The ketone functional group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Substitution Reactions: The major products are substituted pyridine derivatives with different functional groups replacing the bromine atom.

Reduction Reactions: The major product is the corresponding alcohol derivative.

Oxidation Reactions: The major products are oxidized derivatives such as carboxylic acids.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Research indicates that derivatives of pyridine, including 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone, exhibit significant pharmacological activities. These include:

- Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, thieno[2,3-b]pyridine derivatives have been reported to possess anticancer properties, suggesting that modifications to the pyridine structure can enhance efficacy against various cancer types .

- Antiviral and Antimicrobial Properties : The compound's structural similarity to other biologically active pyridine derivatives supports its potential use as an antiviral or antimicrobial agent. Pyridine derivatives have been noted for their effectiveness against a range of pathogens, including bacteria and viruses .

- Anti-inflammatory Effects : The anti-inflammatory potential of related compounds highlights the importance of this class of compounds in treating inflammatory diseases. Research on pyridine derivatives has shown their ability to modulate inflammatory pathways .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its applications include:

- Synthesis of Heterocycles : The compound can be utilized in the synthesis of various heterocyclic compounds through cyclization reactions. For example, reactions involving this compound can yield thieno[2,3-b]pyridines and other nitrogen-containing heterocycles that are valuable in drug discovery .

- Building Block for Functionalized Pyridines : As a building block, it can be transformed into numerous functionalized pyridines through nucleophilic substitutions or coupling reactions. This versatility makes it a valuable reagent for developing new pharmaceuticals and agrochemicals .

Material Science

The unique properties of this compound also extend into material science:

- Coordination Chemistry : The compound's ability to form coordination complexes with metals can be exploited in designing new materials with specific electronic or optical properties. Such materials have potential applications in sensors and catalysts .

- Polymer Chemistry : Its reactivity allows for incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability or mechanical properties. Research into polymer composites incorporating pyridine derivatives is ongoing .

Case Study 1: Anticancer Activity

A study synthesized several thieno[2,3-b]pyridine derivatives from this compound and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Synthesis of Functionalized Heterocycles

In another study, researchers utilized this compound as a precursor for synthesizing a series of functionalized thieno[2,3-b]pyridines through cyclization reactions under acidic conditions. The resulting compounds were characterized by NMR and mass spectrometry, confirming their structures and providing insights into their potential biological activities .

Mécanisme D'action

The mechanism of action of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone depends on its specific application. In general, the compound exerts its effects through interactions with molecular targets such as enzymes, receptors, and nucleic acids. These interactions can modulate various biochemical pathways and processes, leading to the desired effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(2-bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone with analogs featuring pyridin-2-yl ethanone cores and varying substituents:

Key Observations:

- Steric and Electronic Effects: The bromine atom in the target compound increases molecular weight and polarizability compared to non-halogenated analogs (e.g., 1j, 1l). Bromine’s electronegativity may also reduce electron density at the pyridine ring, affecting reactivity in nucleophilic substitutions .

- Keto-Enol Tautomerism: Compounds like 1j and 1l exhibit keto-enol equilibria influenced by substituents. The electron-donating methoxy group in 1l stabilizes the keto form (7.1:1 ratio), whereas steric bulk in 1j shifts the equilibrium toward enol (2.4:1) . Bromine’s inductive effect in the target compound likely further stabilizes the keto form, though experimental data is lacking.

- Synthetic Yields: Halogenated ethanones (e.g., 1-(4-bromophenyl)-2-(phenylsulfonyl)ethanone) show slightly lower yields (~76–80%) compared to non-halogenated derivatives (~80–82%), suggesting bromine may introduce steric hindrance or side reactions .

Spectroscopic Comparisons

- IR Spectroscopy: Bromine’s presence in the target compound would likely produce distinct C-Br stretching vibrations (~500–600 cm⁻¹), absent in non-halogenated analogs. Methoxy groups (e.g., 1l) show strong C-O stretches near 1250 cm⁻¹ .

- ¹H NMR : The target compound’s pyridin-2-yl protons are expected near δ 7.5–8.5 ppm, similar to 1j and 1l . Bromine’s deshielding effect may shift adjacent protons upfield.

Activité Biologique

The compound 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including biological evaluations, structure-activity relationships (SAR), and case studies relevant to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a PubChem CID of 11514629. The compound features a bromine atom on one pyridine ring and an ethanone functional group, which may contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. A comparative analysis of its antibacterial efficacy against various Gram-positive and Gram-negative bacteria was conducted. The results indicated that the compound exhibited significant bacteriostatic activity, comparable to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the presence of the bromine atom enhances the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial inhibition.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating an IC50 value of approximately 15 µM for MCF-7 cells, indicating potent anticancer properties.

A structure-activity relationship analysis revealed that modifications to the pyridine rings can significantly impact cytotoxicity. The presence of electron-withdrawing groups like bromine at specific positions enhances the compound's ability to induce apoptosis in cancer cells.

The mechanisms underlying the biological activity of this compound involve several pathways:

- Cell Membrane Disruption : The bromine atom likely alters membrane fluidity, leading to increased permeability and eventual cell lysis in bacteria.

- Apoptosis Induction : In cancer cells, the compound appears to activate caspase pathways, promoting programmed cell death.

- Inhibition of Enzymatic Activity : Preliminary docking studies suggest that this compound may inhibit key enzymes involved in cancer cell proliferation.

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The study concluded that this compound showed superior activity compared to other derivatives due to its unique structural features .

Cancer Cell Line Testing

In another investigation focusing on anticancer properties, researchers treated MCF-7 and A549 cells with varying concentrations of this compound. The results indicated a dose-dependent inhibition of cell growth, supporting its potential as a therapeutic agent .

Q & A

Q. What are the key physicochemical properties of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone relevant to experimental handling?

Answer: The compound’s molecular formula is C₁₂H₉BrN₂O , with a molecular weight of 289.12 g/mol (exact mass: 288.99). Key properties include:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| SMILES | Brc1cc(nc(c1)C(=O)Cc2ccccn2) |

| Solubility | Likely polar aprotic solvents (e.g., DMF, DMSO) |

| Stability | Light-sensitive; store under inert gas |

| The bromine atom and pyridine rings contribute to its reactivity in cross-coupling reactions, while the ketone group enables nucleophilic additions . |

Q. What synthetic methodologies are recommended for preparing this compound with high purity?

Answer: A common route involves Friedel-Crafts acylation or Suzuki-Miyaura coupling :

- Step 1 : Brominate 4-acetylpyridine derivatives using NBS (N-bromosuccinimide) under radical initiation .

- Step 2 : Couple the brominated intermediate with 2-pyridinylboronic acid using Pd(PPh₃)₄ catalyst in THF/water (3:1) at 80°C . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor by TLC (Rf ~0.4 in 1:1 EtOAc/hexane).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Key peaks include the pyridine protons (δ 7.5–8.5 ppm) and the ketone carbonyl (δ ~200 ppm in ¹³C).

- X-ray crystallography : Resolve stereoelectronic effects using SHELXL for refinement (R-factor < 0.05) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 289.99 (calc. 289.00) .

Advanced Research Questions

Q. How should researchers address discrepancies between spectroscopic data (e.g., NMR vs. X-ray) in structural confirmation?

Answer:

- Cross-validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G*).

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine diffraction data if X-ray shows pseudo-symmetry .

- Dynamic effects : Variable-temperature NMR (e.g., 298–343 K) resolves conformational averaging that may obscure NMR signals .

Q. What strategies optimize crystallization conditions for X-ray diffraction studies?

Answer:

- Solvent screening : Test mixed solvents (e.g., DCM/pentane) to induce slow nucleation.

- Temperature gradients : Cool from 50°C to 4°C at 2°C/hour.

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Refine with SHELXL, applying restraints for disordered bromine atoms .

Q. How to design experiments to investigate the compound’s reactivity in cross-coupling reactions?

Answer:

- Catalytic screening : Test Pd(OAc)₂/XPhos in Buchwald-Hartwig amination or Suzuki couplings (e.g., with arylboronic acids).

- Kinetic studies : Use in situ IR to monitor reaction progress (ketone C=O stretch at ~1700 cm⁻¹).

- Mechanistic probes : Isotopic labeling (e.g., ²H at pyridine positions) tracks regioselectivity in coupling reactions .

Data Contradiction Analysis

Q. How to resolve conflicting reactivity predictions between computational models and experimental results?

Answer:

- DFT adjustments : Include solvation models (e.g., SMD) and dispersion corrections (D3BJ) to improve accuracy.

- Experimental controls : Replicate reactions under strictly anhydrous/inert conditions (Schlenk line) to exclude side reactions .

- Spectroscopic trapping : Use EPR or LC-MS to detect radical intermediates in bromine-mediated reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.